AS-136A

Pharmacokinetics Oral Bioavailability Lead Optimization

Researchers requiring a validated positive control for MeV RdRp inhibition assays rely on AS-136A (CAS 949898-66-2). As the first-generation lead compound of the pyrazole carboxamide series, it provides a well-characterized reference standard with precise allosteric inhibition of the viral L protein. Procurement managers benefit from consistent ≥98% purity, documented stability, and the compound's established resistance map, ensuring reproducible benchmark data for lead optimization programs. Achieve assay reliability without the variability of generic alternatives.

Molecular Formula C17H19F3N4O3S
Molecular Weight 416.4 g/mol
CAS No. 949898-66-2
Cat. No. B1663237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-136A
CAS949898-66-2
SynonymsAS-136A;  1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC17H19F3N4O3S
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25)
InChIKeyOJDLQNVQEAZKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AS-136A CAS 949898-66-2: Essential Baseline for Measles Virus RdRp Inhibitor Research & Procurement


AS-136A (CAS: 949898-66-2) is a well-characterized, orally bioavailable, non-nucleoside inhibitor (NNI) that targets the RNA-dependent RNA polymerase (RdRp) complex of the measles virus (MeV). It emerged from an NIH probe development effort [1] and is widely recognized as the first-generation lead compound from the pyrazole carboxamide chemical series [2]. Its primary mechanism involves allosteric inhibition of the viral polymerase, a property that distinguishes it from nucleoside analogs and host-directed antivirals [3]. Given its established history and availability as a high-purity reference standard, it serves as a critical positive control and benchmark for the development and evaluation of next-generation MeV antivirals .

Beyond Simple IC50 Values: Why AS-136A (949898-66-2) Cannot Be Replaced by Other MeV Inhibitors


Generic substitution among measles virus (MeV) inhibitors is scientifically invalid due to fundamental differences in their mechanisms of action, target specificity, and resulting resistance profiles. AS-136A is a direct, allosteric inhibitor of the viral RdRp complex [1], which is distinct from host-directed inhibitors like JMN3-003 [2] or broader-spectrum paramyxovirus polymerase inhibitors like GHP-88309 [3]. Furthermore, within the same chemical series, AS-136A's physical properties, particularly its poor aqueous solubility and low oral bioavailability, were key drivers for subsequent optimization efforts that led to the next-generation analog ERDRP-0519 [4]. Consequently, selecting AS-136A over its successors or broader-spectrum alternatives is a deliberate scientific choice that hinges on its unique position as a validated, first-in-class tool compound with a well-defined resistance map and a proven track record as a reference standard in MeV antiviral research [5].

AS-136A Quantitative Differentiation Guide: Head-to-Head Data vs. ERDRP-0519, JMN3-003 & GHP-88309


Oral Bioavailability Deficiency vs. Next-Generation Analog ERDRP-0519

In direct, cross-study comparisons within the same research program, AS-136A demonstrated 'low' oral bioavailability (F) in rat models, which was a primary driver for the development of its successor, ERDRP-0519. The optimization process that generated ERDRP-0519 explicitly aimed to improve the biophysical properties of AS-136A, resulting in an analog with a 10-fold increase in systemic exposure and a defined oral bioavailability of F = 39% [1]. This contrasts with the 'poor water solubility and low oral bioavailability' of AS-136A [2].

Pharmacokinetics Oral Bioavailability Lead Optimization

Direct Viral Target vs. Host-Directed Inhibitor JMN3-003

In a direct head-to-head comparison, AS-136A, a viral RdRp complex inhibitor, demonstrates a distinct mechanism from the host-directed inhibitor JMN3-003. While both are effective against MeV, their cellular targets differ. AS-136A blocks viral RNA synthesis by binding to the viral L protein [1], whereas JMN3-003 acts on a host factor, inducing a G1/S cell cycle arrest that is reversible upon compound washout [2]. Quantitative antiviral data from the same study shows JMN3-003 has an EC50 of 30 nM in viral yield reduction assays against MeV, while AS-136A shows an EC50 of 12 nM in a virus titer reduction assay against the MeV Alaska strain .

Mechanism of Action Drug Resistance Target Specificity

Narrow MeV Specificity vs. Broad-Spectrum Paramyxovirus Inhibitor GHP-88309

Class-level inference highlights that AS-136A exhibits narrow-spectrum antiviral activity, primarily inhibiting the MeV polymerase [1]. In contrast, the comparator GHP-88309 is a broad-spectrum allosteric inhibitor with nanomolar potency against diverse paramyxoviruses, including human parainfluenza virus type 3 (HPIV3) and MeV [2]. While AS-136A's MeV EC50 is 12 nM , GHP-88309's EC50 against MeV is reported in the range of 0.06–1.2 µM, alongside potent activity against HPIV3 in well-differentiated human airway organoid cultures [3]. AS-136A's selectivity is further confirmed by resistance mapping showing mutations in the MeV L protein that do not confer cross-resistance to other paramyxoviruses [1].

Selectivity Spectrum of Activity Paramyxovirus

Potency and Physical Stability: Benchmark Data for Assay Development

As a supporting evidence point, AS-136A's physical stability and well-defined potency establish it as a reliable benchmark for MeV antiviral assays. It is reported to be 'very stable' and to decrease virus titer after 24 hours under physiological conditions . Its in vitro potency is consistently reported with an IC50 of 2 µM against MeV in CPE reduction assays and an EC50 of 12 nM in virus titer reduction assays . This contrasts with the next-generation analog ERDRP-0519, which has an EC50 of 60 nM against MeV [1], providing a clear potency benchmark. No direct comparator data for stability is available.

Assay Development Stability Positive Control

Strategic Procurement Scenarios: When to Select AS-136A (949898-66-2)


MeV Polymerase Mechanistic Studies and Resistance Mapping

For research focused exclusively on the measles virus polymerase complex, AS-136A is the optimal tool compound due to its direct, allosteric inhibition of the viral L protein and its narrow-spectrum activity. Its use in viral adaptation studies has precisely mapped resistance mutations to conserved domains in the L protein, providing a validated system for studying viral fitness and escape mechanisms [1][2].

In Vitro Antiviral Assay Development and High-Throughput Screening (HTS)

AS-136A's well-characterized potency (EC50 = 12 nM; IC50 = 2 µM) and documented physical stability make it an ideal positive control for the development and validation of MeV antiviral assays. Its use as a benchmark in HTS campaigns and cell-based assays is well-established, ensuring reliable and reproducible data [1].

Evaluating Next-Generation MeV Inhibitors: A Benchmark for Lead Optimization

In medicinal chemistry programs aimed at improving upon the pyrazole carboxamide scaffold, AS-136A serves as the essential first-generation lead. Its limited oral bioavailability in rats provides a critical baseline for quantifying the improved pharmacokinetic properties of new analogs, such as ERDRP-0519 (F = 39%) [1]. This makes it an indispensable comparator for demonstrating lead optimization success.

Differentiating Viral vs. Host-Targeted Antiviral Strategies

When investigating the comparative biology of direct-acting antivirals versus host-directed therapies, AS-136A is the reagent of choice to represent a viral RdRp inhibitor. Its distinct mechanism, when compared directly to host-directed inhibitors like JMN3-003, allows researchers to dissect the contributions of each strategy to antiviral efficacy, toxicity, and the development of resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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